molecular formula C14H23NO3 B258702 2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid

2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid

Numéro de catalogue B258702
Poids moléculaire: 253.34 g/mol
Clé InChI: DNPCQPRWUACXEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid (also known as LY404039) is a compound that has been widely studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is a member of the G protein-coupled receptor family. The mGluR2 receptor is involved in the regulation of glutamate release in the brain, and its dysfunction has been implicated in various neurological and psychiatric disorders.

Mécanisme D'action

LY404039 functions as a selective antagonist of the mGluR2 receptor. This receptor is involved in the regulation of glutamate release in the brain, and its dysfunction has been implicated in various neurological and psychiatric disorders. By blocking the mGluR2 receptor, LY404039 reduces glutamate release, which may have therapeutic effects in these disorders.
Biochemical and Physiological Effects:
LY404039 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce glutamate release in the brain, which may have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, it has been shown to reduce anxiety-like behavior in animal models, which may have implications for the treatment of anxiety disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of LY404039 is its selectivity for the mGluR2 receptor. This selectivity allows for more precise manipulation of glutamate release in the brain, which may have therapeutic benefits in various neurological and psychiatric disorders. However, one limitation of LY404039 is its low overall yield in synthesis, which may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for research on LY404039. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, anxiety, depression, and drug addiction. Additionally, further investigation into its neuroprotective effects in models of stroke and traumatic brain injury may have clinical implications. Finally, further research into the mechanism of action of LY404039 may provide insights into the regulation of glutamate release in the brain and potential targets for therapeutic intervention.

Méthodes De Synthèse

The synthesis of LY404039 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylpiperidine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with cyclohexanecarboxylic acid to form the desired product, LY404039. The overall yield of this synthesis is approximately 10%.

Applications De Recherche Scientifique

LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in animal models of schizophrenia, anxiety, depression, and drug addiction. Additionally, it has been investigated for its potential neuroprotective effects in models of stroke and traumatic brain injury.

Propriétés

Nom du produit

2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid

Formule moléculaire

C14H23NO3

Poids moléculaire

253.34 g/mol

Nom IUPAC

2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H23NO3/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14(17)18/h10-12H,2-9H2,1H3,(H,17,18)

Clé InChI

DNPCQPRWUACXEW-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2CCCCC2C(=O)O

SMILES canonique

CC1CCCCN1C(=O)C2CCCCC2C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.